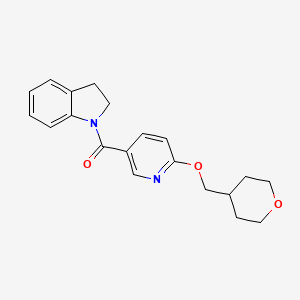

indolin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

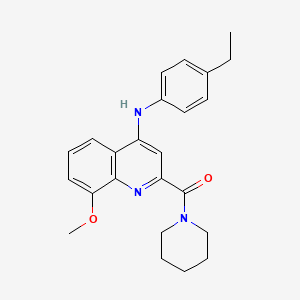

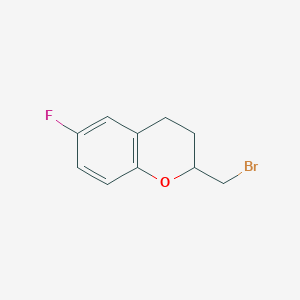

This compound is a complex organic molecule with the molecular formula C20H22N2O3 and a molecular weight of 338.407. It contains an indole nucleus, which is found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Synthesis Analysis

The synthesis of this compound might involve the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is cooled to -60 degrees Celsius and methylmagnesium bromide is added via a syringe . The temperature of the cooling bath is then raised to 0 degrees over 6 hours, after which the reaction mixture is diluted with water and ethyl acetate and stirred vigorously for 10 minutes .Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring an indole ring attached to a pyridine ring through a methanone bridge. The pyridine ring is further substituted with a tetrahydro-2H-pyran-4-yl methoxy group.Chemical Reactions Analysis

The carbonyl group in the tetrahydro-2H-pyran-4-yl part of the molecule can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Applications De Recherche Scientifique

Anti-Cancer Activity

A series of indole-containing pyrazole analogs, including compounds closely related to indolin-1-yl derivatives, have shown remarkable cytotoxic activities against a wide range of cancer cell lines, such as leukemia, colon, breast, melanoma, lungs, renal, prostate, CNS, and ovarian cancers. These compounds, through molecular docking simulation studies, were validated for their activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, indicating their potential as new EGFR inhibitors (Khalilullah et al., 2022).

Antimicrobial Activity

Indole derivatives have been synthesized and evaluated for antimicrobial activity. Some compounds demonstrated significant activity, comparable to standard drugs like ciprofloxacin and fluconazole. Notably, derivatives containing a methoxy group exhibited high antimicrobial efficacy (Kumar et al., 2012).

Antitumor Activity

Further research into new indole derivatives containing pyrazoles revealed their potential antitumor activity. These compounds were developed using a key intermediate, 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide, and tested in vitro for tumor cell-growth inhibition (Farghaly, 2010).

Enzyme Inhibition

Indole derivatives have also been identified as potent inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. Compounds like (1H-indol-1-yl)(4-(trifluoromethyl)phenyl)methanone showed IC50 values comparable to natural inhibitors, indicating their potential as therapeutic agents for conditions involving glucose metabolism (Rudnitskaya et al., 2009).

Molecular Docking and Antibacterial Activities

Research incorporating molecular docking analysis, antibacterial, and antioxidant activities of tri-substituted pyrazoles demonstrated that indole derivatives could serve as a basis for developing novel antibacterial agents. Their structures were elucidated through spectral analysis, and they showed moderate activity against both Gram-positive and Gram-negative bacteria (Lynda, 2021).

Mécanisme D'action

Mode of action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole”, it’s difficult to provide a detailed explanation of its interaction with its targets.

Pharmacokinetics

The ADME properties of indole derivatives can also vary widely. Factors such as the compound’s structure and the route of administration can greatly influence its absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action environment

Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include things like pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-20(22-10-7-16-3-1-2-4-18(16)22)17-5-6-19(21-13-17)25-14-15-8-11-24-12-9-15/h1-6,13,15H,7-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCMLMDIPIAQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2613782.png)

![(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613789.png)

![N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide](/img/structure/B2613792.png)

![2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid](/img/structure/B2613793.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2613800.png)

![N-cyclopentyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2613802.png)